molecular formula C31H25N3O5 B2735598 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866809-20-3

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2735598
CAS No.: 866809-20-3
M. Wt: 519.557
InChI Key: IZNNCZGSNXNVAX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H25N3O5 and its molecular weight is 519.557. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

The synthesis of related tetrahydroquinazoline derivatives often involves complex reactions that contribute to the understanding of chemical properties and potential applications in pharmaceuticals and materials science. For instance, the Pummerer-type cyclization has been utilized for synthesizing 3-phenyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the intricate methods used to create such compounds and their derivatives. The involvement of boron trifluoride diethyl etherate as a catalyst highlights the chemical flexibility and potential for creating diverse molecular structures (Saitoh et al., 2001).

Biological Activity and Therapeutic Potential

Research on analogs of tetrahydroquinazoline derivatives has shown varied biological activities, including cytotoxic effects against cancer cell lines. The study of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines demonstrates the potential therapeutic applications of these compounds in oncology. The structure-activity relationship explored in these studies provides insights into how modifications in the chemical structure can influence biological efficacy and selectivity (Bu et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with 2-aminobenzoic acid to form 1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This intermediate is then coupled with N-(1,3-benzodioxol-5-ylmethyl)amine to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzoic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of 1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] }

CAS No.

866809-20-3

Molecular Formula

C31H25N3O5

Molecular Weight

519.557

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C31H25N3O5/c1-20-7-9-21(10-8-20)18-33-26-16-23(29(35)32-17-22-11-14-27-28(15-22)39-19-38-27)12-13-25(26)30(36)34(31(33)37)24-5-3-2-4-6-24/h2-16H,17-19H2,1H3,(H,32,35)

InChI Key

IZNNCZGSNXNVAX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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